Benzo[h]quinoline Scaffold Confers ~17-Fold Higher Binding Potency Than Analogous Benzo[h]quinoline-Based FAP Inhibitor SB04033
The natGa-labeled complex of this compound (natGa-SB03178) exhibited a binding potency approximately 17 times higher than that of the structurally related benzo[h]quinoline-based analog natGa-SB04033 [1]. This substantial difference underscores the critical role of the specific warhead and linker composition in achieving high-affinity FAP engagement.
| Evidence Dimension | FAP binding potency (dose-dependent inhibition) |
|---|---|
| Target Compound Data | natGa-SB03178 (binding potency ~17× higher than SB04033) |
| Comparator Or Baseline | natGa-SB04033 (baseline binding potency) |
| Quantified Difference | ~17-fold higher binding potency |
| Conditions | In vitro FAP inhibition assay using natGa-labeled complexes |
Why This Matters
Higher binding potency correlates with improved tumor targeting and retention, which is essential for both high-contrast PET imaging and effective radioligand therapy.
- [1] Bendre S, Merkens H, Kuo HT, Ng P, Wong AAWL, Lau WS, Zhang Z, Kurkowska S, Chen CC, Uribe C, Bénard F, Lin KS. Development, preclinical evaluation and preliminary dosimetry profiling of SB03178, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy. Eur J Med Chem. 2024 Mar 15;268:116238. View Source
